molecular formula C23H20BrNO2 B2928055 (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide CAS No. 477889-51-3

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide

Cat. No. B2928055
CAS RN: 477889-51-3
M. Wt: 422.322
InChI Key: FXNDPWOSPDEZTP-XNTDXEJSSA-N
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Description

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as arylalkyl amides, which are molecules containing a phenyl group and an amide group. (E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Enamine Chemistry—XIX1 Preparation and Alkylation of Cyclic and Non-cyclic Enamino-thiones

explores the preparation and alkylation of enamino-thiones, involving compounds with bromophenyl groups. This study delves into the stereochemistry of various synthesized compounds, highlighting the detailed reactions involving bromophenyl groups and their potential applications in chemical synthesis (Rasmussen, Shabana, & Lawesson, 1981).

X-Ray Crystallography and Theoretical Studies

X-Ray Crystallographic and Theoretical Studies of an Anticonvulsant Enaminone investigates the structure of a potent anticonvulsant enaminone with a bromophenyl group. The study provides insights into the molecular conformation that contributes to its biological activity, suggesting that the enaminone system and bromophenyl group are crucial for anticonvulsant properties. This could inform the design of new anticonvulsant agents (Edafiogho et al., 2003).

Practical Synthesis of CCR5 Antagonist

Practical Synthesis of an Orally Active CCR5 Antagonist describes a synthesis method involving a bromophenyl compound. This research outlines a cost-effective synthesis route for an orally active CCR5 antagonist, which could have implications for the treatment of diseases where CCR5 plays a role, such as HIV/AIDS (Ikemoto et al., 2005).

properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrNO2/c1-17-4-2-3-5-22(17)25-23(26)15-10-18-8-13-21(14-9-18)27-16-19-6-11-20(24)12-7-19/h2-15H,16H2,1H3,(H,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDPWOSPDEZTP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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